5,8,11-Eicosatriynoic acid

Lipoxygenase Inhibition Enzymatic Selectivity Arachidonic Acid Cascade

Generic LOX inhibitors introduce confounding COX inhibition, obscuring arachidonic acid cascade studies. 5,8,11-Eicosatriynoic acid (ETI) provides a quantifiable >14-fold LOX/COX selectivity window (12-LO ID50 = 24 µM vs. COX ID50 = 340 µM). • Enables selective 12-LO pathway inhibition with minimal COX crosstalk • Functions as a LOX-independent calcium release probe (EC50 = 20 µM), a property absent in baicalein or ETYA • Supplied with full analytical documentation to ensure experimental reproducibility.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 13488-22-7
Cat. No. B079982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8,11-Eicosatriynoic acid
CAS13488-22-7
Synonyms5,8,11-eicosatriynoic acid
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CCC#CCC#CCCCC(=O)O
InChIInChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22)
InChIKeyOWYNLPMPYBYKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5,8,11-Eicosatriynoic Acid (ETI) Core Profile


5,8,11-Eicosatriynoic acid (ETI; CAS 13488-22-7) is a C20 polyunsaturated fatty acid defined by three triple bonds at the 5, 8, and 11 positions [1]. This acetylenic structure classifies it as a non-metabolizable analog of arachidonic acid, which functionally positions it as a pan-lipoxygenase inhibitor . Unlike standard anti-inflammatory agents that primarily target cyclooxygenase (COX), ETI's triple-bond backbone confers distinct enzymatic selectivity, making it a critical chemical probe for dissecting the lipoxygenase arm of the arachidonic acid cascade in experimental pharmacology.

ETI: Why Generic LOX/COX Substitution Fails


Procurement of a generic lipoxygenase (LOX) inhibitor or arachidonic acid analog is high-risk due to significant cross-reactivity and potency cliffs. 5,8,11-Eicosatriynoic acid (ETI) exhibits a quantifiable selectivity window between LOX and cyclooxygenase (COX) that is not universal across its structural analogs. For instance, the closely related analog ETYA (5,8,11,14-eicosatetraynoic acid) displays a much narrower LOX/COX selectivity (approximately 2-fold) compared to the >14-fold window of ETI [1]. Similarly, substitution with the natural product baicalein introduces off-target calcium mobilization effects that are absent with ETI [2]. Substituting ETI with a generic COX inhibitor like indomethacin fails to address LOX-mediated pathways entirely . These quantifiable differences in selectivity and off-target activity directly impact the interpretability of experimental outcomes in arachidonic acid cascade studies.

Quantitative Evidence: ETI vs. Comparators


LOX/COX Selectivity Window: ETI vs. ETYA

5,8,11-Eicosatriynoic acid (ETI) demonstrates a quantifiably broader selectivity window between 12-lipoxygenase (12-LO) and cyclooxygenase (COX) compared to its closest structural analog, 5,8,11,14-eicosatetraynoic acid (ETYA). While both compounds inhibit these enzymes, the magnitude of their differential activity is distinct and decisive for experimental design [1].

Lipoxygenase Inhibition Enzymatic Selectivity Arachidonic Acid Cascade

Intracellular Calcium Mobilization: ETI vs. Baicalein and Phenidone

In a comparative study of three structurally dissimilar LOX inhibitors, 5,8,11-eicosatriynoic acid (ETI), baicalein, and phenidone, only ETI was shown to functionally attenuate thrombin- and U46619-induced platelet intracellular calcium mobilization and subsequent aggregation in washed human platelets [1].

Platelet Pharmacology Calcium Signaling Off-Target Profiling

Renal Cell Calcium Mobilization: ETI vs. Other LOX Inhibitors

A comparative screening of lipoxygenase inhibitors revealed that 5,8,11-eicosatriynoic acid (ETI) possesses a unique capacity to mobilize intracellular calcium ([Ca2+]i) in MDCK renal tubular cells, an effect not shared by a panel of structurally and mechanistically diverse LOX inhibitors [1].

Renal Cell Physiology Calcium Signaling Off-Target Effects

LTC4 Biosynthesis Inhibition: ETI vs. ETYA

5,8,11-Eicosatriynoic acid (ETI) exhibits potent inhibition of stimulated leukotriene C4 (LTC4) biosynthesis, a key mediator of allergic and inflammatory responses. While the closely related analog ETYA is also active, the reported ID50 for ETI provides a specific, quantifiable benchmark for experimental use [1][2].

Leukotriene Synthesis Mast Cell Biology Inflammation

Antioxidant-Mediated Meiosis Inhibition: ETI vs. ETYA

At concentrations significantly exceeding those required for LOX inhibition, both 5,8,11-eicosatriynoic acid (ETI) and its analog ETYA inhibit spontaneous germinal vesicle breakdown (GVBD) in oocytes. This effect is attributed to direct antioxidant activity rather than LOX inhibition, defining a concentration-dependent functional threshold [1].

Oocyte Maturation Antioxidant Activity Reproductive Biology

ETI: Key Research and Industrial Applications


Arachidonic Acid Pathway Studies in Platelets and Leukocytes

Use ETI as a primary chemical probe to inhibit the 12-lipoxygenase pathway while minimizing confounding cyclooxygenase inhibition. The documented 14-fold selectivity window (12-LO ID50 = 24 µM vs. COX ID50 = 340 µM) enables researchers to attribute observed biological effects to LOX-dependent mechanisms with greater confidence than when using less selective analogs like ETYA [1]. This is particularly relevant for studies investigating platelet function, leukotriene biosynthesis, and inflammatory signaling where pathway crosstalk is a concern.

LOX-Independent Calcium Signaling in Renal Cells

Employ ETI as a unique pharmacological tool to induce and study calcium release from intracellular stores (endoplasmic reticulum and mitochondria) in a LOX-independent manner. ETI's capacity to increase [Ca2+]i (EC50 = 20 µM in MDCK cells) is not shared by other common LOX inhibitors (baicalein, ETYA, esculetin, etc.), making it a selective probe for this specific off-target effect [2]. This application is valuable for researchers studying calcium homeostasis, store-operated calcium entry, and related signaling pathways in renal and epithelial physiology.

LOX-Mediated Platelet Activation and Thrombosis

Utilize ETI to investigate the role of lipoxygenase products in platelet activation and aggregation. ETI has been shown to attenuate thrombin- and thromboxane mimetic-induced increases in platelet intracellular calcium and subsequent aggregation, an effect that persists even when cation channels are blocked [3]. This makes ETI a valuable comparator for studies of anti-platelet agents and for elucidating the contribution of the 12-LO pathway to thrombotic processes.

Oocyte Meiosis and Antioxidant Activity

Design experiments to differentiate between LOX-dependent and antioxidant-mediated effects on oocyte maturation. ETI inhibits spontaneous GVBD in oocytes at a minimum effective dose of 100 µM, a concentration approximately 30- to 50-fold higher than its LOX IC50 [4]. By using ETI at concentrations ≤20 µM, researchers can study LOX-specific effects, while concentrations ≥100 µM can be used to probe antioxidant mechanisms. This dual-use capability, when properly controlled, makes ETI a versatile tool in reproductive biology research.

Technical Documentation Hub

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